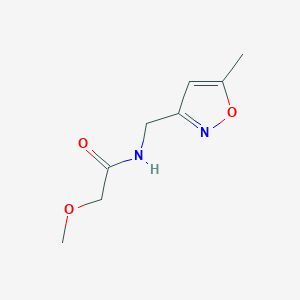

2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

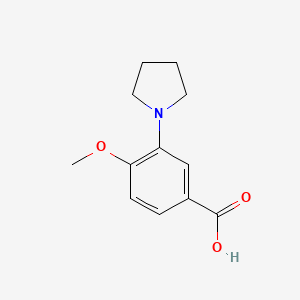

“2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of “2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is characterized by the presence of an isoxazole ring, a methoxy group, and an acetamide group. The supramolecular architectures of amide-containing compounds like this are highly dependent on the side-chain substituents .Applications De Recherche Scientifique

Metabolic Pathways and Herbicide Metabolism

Acetochlor, alachlor, butachlor, and metolachlor are pre-emergent herbicides used in agriculture, with structures related to chloroacetamide herbicides. Studies on their metabolism have indicated complex pathways leading to carcinogenic compounds in rats, involving cytochrome P450 enzymes such as CYP3A4 and CYP2B6 in human and rat liver microsomes. These findings suggest potential environmental and health implications of these herbicides' use and the role of metabolic activation in their carcinogenicity (Coleman et al., 2000).

Pharmacological Development and Neuroprotection

Isoxazole amino acids, including compounds related to the isoxazole ring present in 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, have been explored for their potential as excitatory amino acid (EAA) receptor antagonists. These developments aim at neuroprotective agents, highlighting the isoxazole ring's significance in medicinal chemistry for treating neurological conditions (Krogsgaard‐Larsen et al., 1991).

Hypoglycemic Activity

The synthesis of novel compounds incorporating the isoxazole ring, similar to 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, has demonstrated significant hypoglycemic activity in animal models. This research points to potential applications in diabetes treatment, emphasizing the need for further exploration of these compounds' therapeutic benefits (Nikaljea et al., 2012).

Fungicidal Activity

A study on 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives, which share structural similarities with 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, revealed fungicidal properties. This research underscores the potential agricultural applications of these compounds in controlling fungal infections (Dong et al., 2008).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could provide a direction for future research in the development of clinically viable drugs using this information.

Propriétés

IUPAC Name |

2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETVJFIGFZCAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)

![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)